molecular formula C16H22O3 B1387180 6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol CAS No. 1171687-27-6

6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

Cat. No.: B1387180
CAS No.: 1171687-27-6
M. Wt: 262.34 g/mol
InChI Key: DKEQHIFEPRBBMT-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydrospiro[chromene-2,1’-cycloheptan]-4-ol is a spirocyclic compound characterized by a unique structural framework that combines a chromene moiety with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydrospiro[chromene-2,1’-cycloheptan]-4-ol typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a chromene derivative with a cycloheptanone in the presence of a strong acid like sulfuric acid can yield the desired spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydrospiro[chromene-2,1’-cycloheptan]-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or aminated derivatives.

Scientific Research Applications

6-Methoxy-3,4-dihydrospiro[chromene-2,1’-cycloheptan]-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as photochromic and thermochromic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydrospiro[chromene-2,1’-cycloheptan]-4-ol involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of certain receptors or enzymes, altering their activity by binding to a site distinct from the active site. This can lead to conformational changes in the target protein, thereby modulating its function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3,4-dihydro-1H-isoquinoline: Another spirocyclic compound with potential medicinal applications.

    3-Methoxy-7,8-dihydrospiro[benzo[c]chromene-9,2’-[1,3]dioxolan]-6-one: A structurally related compound used in materials science.

Uniqueness

6-Methoxy-3,4-dihydrospiro[chromene-2,1’-cycloheptan]-4-ol is unique due to its specific combination of a chromene and cycloheptane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

6-methoxyspiro[3,4-dihydrochromene-2,1'-cycloheptane]-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-18-12-6-7-15-13(10-12)14(17)11-16(19-15)8-4-2-3-5-9-16/h6-7,10,14,17H,2-5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEQHIFEPRBBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCCCCC3)CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 2
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 3
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 4
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 5
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol
Reactant of Route 6
6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol

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